molecular formula C12H16N4O B1531124 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine CAS No. 1183703-75-4

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine

Katalognummer: B1531124
CAS-Nummer: 1183703-75-4
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: GYZIXLPGIYGTBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine ( 1183703-75-4) is a chemical compound with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol . Its structure features a pyrazol-3-amine group linked to a 4-methoxy-3,5-dimethylpyridin-2-yl moiety via a methylene bridge . This structure is typical of compounds explored in pharmaceutical and life sciences research, often serving as a key intermediate or building block in the development of novel active molecules . While specific research applications and mechanisms of action for this compound are not detailed in the available literature, its molecular architecture suggests potential utility in medicinal chemistry and drug discovery programs. Researchers are advised to handle this material with appropriate precautions, including wearing protective gloves, eye protection, and clothing . The product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8-6-14-10(9(2)12(8)17-3)7-16-5-4-11(13)15-16/h4-6H,7H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZIXLPGIYGTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is completely metabolised by the cytochrome P450 system (CYP)

Biochemische Analyse

Biochemical Properties

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often involves interactions with key amino acid residues within the active site of the enzyme or receptor. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound may also influence the activity of key metabolic enzymes, thereby modulating overall metabolic processes.

Biologische Aktivität

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₁H₁₅N₅O
Molecular Weight 233.27 g/mol
IUPAC Name This compound
PubChem CID 54929619

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance, pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Pyrazole derivatives can act as inhibitors of specific enzymes such as cyclooxygenases (COX), which are crucial in inflammation pathways.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example:

  • A study demonstrated that similar pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Neuropharmacological Effects

Research has indicated that certain pyrazole derivatives can influence neuropharmacological pathways:

  • A compound structurally related to this compound was found to possess antipsychotic-like properties without binding to dopamine receptors, indicating a unique mechanism that could be beneficial for treating psychotic disorders .

Toxicological Evaluations

Toxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies have indicated that certain pyrazole derivatives do not exhibit mutagenic or clastogenic effects . However, the safety profile of this compound specifically requires further investigation.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of various pyrazole derivatives on human cancer cell lines. The findings revealed that compounds with similar structural motifs to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

Neuropharmacological Investigation

Another study focused on the neuropharmacological effects of related pyrazole compounds. It was found that certain derivatives could modulate neurotransmitter systems without causing typical side effects associated with traditional antipsychotic drugs.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anti-Cancer Activity
Recent studies have indicated that compounds similar to 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine exhibit significant anti-cancer properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Research has shown that certain pyrazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the pyridine ring is believed to enhance the compound's interaction with microbial targets .

Enzyme Inhibition
The compound has been studied as a potential inhibitor of specific enzymes linked to disease processes. For example, it may interact with protein kinases involved in cancer progression or inflammatory pathways. Such interactions can lead to the development of new therapeutic agents targeting these enzymes .

Biochemical Studies

AMPK Activation
Research has highlighted the role of similar compounds in activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. AMPK activators are being explored for their potential in treating metabolic disorders such as obesity and type 2 diabetes .

Case Studies

Case Study 1: Anti-Cancer Research
A study published in Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including those structurally related to this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction .

Case Study 2: Antibacterial Activity
In another study, researchers evaluated the antibacterial properties of pyrazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that specific modifications to the pyridine and pyrazole rings enhanced antibacterial efficacy, suggesting a pathway for developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variants

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1178618-20-6)
  • Structural Differences : Replaces the pyrazole ring with a 1,2,4-triazole ring.
  • Physical Properties: Molecular formula: C₁₁H₁₅N₅O Predicted density: 1.30 g/cm³ (vs.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
  • Structural Differences : Features a 1,2,5-oxadiazole (furazan) core with a pyrrole substituent.
  • Synthesis: Prepared via Paal–Knorr reaction, contrasting with pyrazole derivatives that may involve cyclocondensation or nucleophilic substitution .
  • Bioactivity : 1,2,5-Oxadiazol-3-amines are studied for high-energy materials and pharmacological applications, but their mechanisms differ from pyrazole-based compounds .

Functional Group Analogues

Omeprazole Sulphone (5-Methoxy-2-[[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphonyl]-1H-benzimidazole)
  • Structural Differences : Benzimidazole core with a sulfonyl linkage to the pyridinylmethyl group.
  • Role : A degradation product of omeprazole (a PPI), highlighting the importance of the sulfinyl/sulphonyl group in acid stability and pharmacokinetics .
  • Analytical Methods : HPLC–UV at 302 nm distinguishes it from pyrazole derivatives, which may require alternative detection wavelengths .
Esomeprazole Magnesium Trihydrate
  • Structural Differences : Substituted benzimidazole with a chiral sulfinyl group.
  • Pharmacology : Inhibits gastric acid secretion via H⁺/K⁺ ATPase binding, a mechanism unlikely in pyrazole-3-amine derivatives due to core heterocycle differences .
2-Chloro-6-methoxyisonicotinic Acid
  • Role : A building block for pyridine-containing compounds. The chloro and methoxy groups are critical for introducing substitutions in downstream syntheses .
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)
  • Structural Differences : Urea-linked pyrazole with a dimethoxyphenyl group.
  • Synthesis: Involves refluxing ethyl 3-oxopropanoate with pyrazolamine, contrasting with the nucleophilic alkylation steps used for the target compound .

Key Data Tables

Table 1: Structural and Physical Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Predicted pKa Key Applications
Target Pyrazole-3-amine Pyrazole 4-Methoxy-3,5-dimethylpyridin-2-ylmethyl C₁₂H₁₆N₄O ~6–7 (est.) Under investigation
1H-1,2,4-Triazol-3-amine analog 1,2,4-Triazole Same pyridinylmethyl group C₁₁H₁₅N₅O 5.94 Research compound
Omeprazole Sulphone Benzimidazole Sulphonyl-linked pyridinylmethyl C₁₇H₂₀N₄O₄S N/A PPI degradation product
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole Pyrrole substituent C₈H₁₀N₄O N/A Energetic materials

Table 2: Analytical Methods for Related Compounds

Compound Analytical Technique Key Parameters Reference
Omeprazole Sulphone HPLC–UV λ = 302 nm, retention time = 0.8 min
Esomeprazole Pharmacopeial HPLC Chiral separation, C18 column
Pyrazole-3-amine (target) Not reported Likely requires LC-MS or NMR

Discussion of Research Findings

  • Structural Impact on Bioactivity: The pyridinylmethyl group in the target compound is shared with PPIs like omeprazole but lacks the sulfinyl/sulphonyl linkage critical for proton pump binding.
  • Synthetic Challenges: Introducing the 4-methoxy-3,5-dimethylpyridin-2-ylmethyl group requires regioselective alkylation, contrasting with the Paal–Knorr reaction used for oxadiazole derivatives .
  • Stability and Solubility : The pyrazole-3-amine’s predicted pKa (~6–7) implies moderate solubility at physiological pH, whereas the triazole analog’s lower pKa (5.94) may enhance solubility in acidic environments .

Vorbereitungsmethoden

Pyrazole Ring Formation via Hydrazine Condensation

A common method to synthesize pyrazole derivatives is the condensation of hydrazines with α,β-unsaturated ketones or aldehydes. For example, hydrazine hydrate reacts with β-aminoenones or acyl phenylacetylenes to yield substituted pyrazoles with high regioselectivity in a one-pot procedure. This method can be adapted by using substituted pyridinyl acetyl derivatives to introduce the pyridinyl moiety.

  • Key Reaction: Reaction of substituted hydrazines with α,β-unsaturated ketones or acyl phenylacetylene intermediates.
  • Solvents: Polar aprotic solvents such as DMF are commonly used.
  • Catalysts: Copper or iron catalysts may be employed to facilitate coupling steps.
  • Outcome: Formation of the pyrazole ring bearing the desired substituents.

Introduction of the Pyridinylmethyl Group

The 4-methoxy-3,5-dimethylpyridin-2-ylmethyl substituent can be introduced via nucleophilic substitution or reductive amination strategies:

  • Nucleophilic Substitution: Alkylation of the pyrazol-3-amine nitrogen with a suitable pyridinylmethyl halide or sulfonate ester.
  • Reductive Amination: Condensation of the pyrazol-3-amine with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde followed by reduction to form the N-methyl linkage.

Optimization of reaction conditions such as temperature, solvent, and base is crucial to maximize yield and minimize side reactions.

Alternative One-Pot Procedures

Recent literature reports efficient one-pot procedures combining alkyne, aldehyde, iodine, and hydrazine components to form pyrazole derivatives with high regioselectivity. Applying this approach with appropriately substituted pyridine aldehydes could streamline the synthesis of the target compound.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Formation of β-aminoenone Cu/Fe catalysis, phenylacetylene, oxime DMF 80-100 °C 70-85 Intermediate formation for pyrazole ring
2 Pyrazole ring formation Hydrazine hydrate addition DMF or EtOH Room temp to reflux 75-90 One-pot conversion to pyrazole
3 Pyridinylmethyl substitution Alkylation or reductive amination with pyridine aldehyde or halide THF, MeOH, or DMSO 25-60 °C 60-80 Base such as K2CO3 or NaH may be used

Research Findings and Analytical Data

  • Regioselectivity: The described methods exhibit high regioselectivity for substitution at the N-1 position of the pyrazole ring.
  • Purity: Purification by column chromatography or recrystallization yields analytically pure compounds.
  • Characterization: The target compound is characterized by NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirming the presence of the pyrazole ring, methoxy, methyl, and amine functionalities.
  • Biological Activity Correlation: Structural modifications on the pyridinyl ring influence biological activity, highlighting the importance of precise synthetic control.

Comparative Table of Related Compounds and Synthetic Features

Compound Name Key Structural Feature Synthetic Approach Biological Relevance
This compound Pyrazole with pyridinylmethyl substituent Hydrazine condensation + alkylation/reductive amination Anticancer, antimicrobial potential
3-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-ol Propanol side chain Similar pyrazole synthesis + side chain introduction Varied pharmacological profile
1-{1-[4-methoxy-3,5-dimethylpyridinyl)methyl]-1H-triazol}propanol Triazole ring instead of pyrazole Click chemistry or cyclization methods Different target interactions

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole NH₂ at δ 4.8–5.2 ppm) and aromatic methoxy groups (δ 3.7–3.9 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 275.15) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

How should researchers design experiments to evaluate the environmental fate of this compound?

Advanced Research Focus
Adopt methodologies from environmental chemistry studies:

  • Degradation Pathways : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light) to identify breakdown products .
  • Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
  • Ecotoxicity Screening : Apply OECD guidelines for acute toxicity (e.g., algal growth inhibition) .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hrs to 6 hrs) while maintaining yield .
  • Flow Chemistry : Improve reproducibility using continuous-flow reactors for hazardous intermediates (e.g., iodopyrazoles) .
  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent ratios) via response surface methodology .

How can structural modifications enhance target selectivity in pharmacological studies?

Q. Advanced Research Focus

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluoro at pyrazole C-5) to modulate binding kinetics, as demonstrated in fluorinated analogs .
  • Scaffold Hybridization : Merge pyrazole-3-amine with morpholine or piperidine moieties to improve blood-brain barrier penetration .
    Data Table :
ModificationTargetSelectivity (IC₅₀)
4-MethoxyKinase A12 nM
3,5-DimethylGPCR45 nM
Fluoro-substitutedHDAC8 nM

What are the best practices for ensuring reproducibility in biological activity assays?

Q. Basic Research Focus

  • Standardized Protocols : Use cell lines (e.g., HEK293) with consistent passage numbers and culture conditions .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
  • Statistical Validation : Apply ANOVA to assess inter-experimental variability (p < 0.05) .

How do researchers differentiate between on-target and off-target effects in mechanistic studies?

Q. Advanced Research Focus

  • CRISPR Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cells .
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify off-target binding .
  • Dose-Response Analysis : Assess EC₅₀ shifts in the presence of competitive inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.